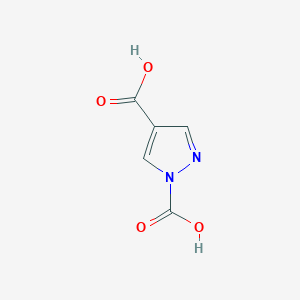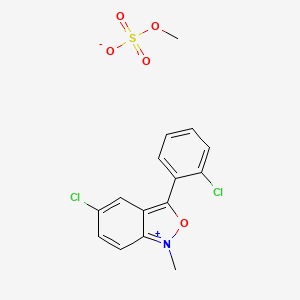
5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoxazole ring system substituted with chlorine and methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions to form the benzoxazole ring.
Chlorination: The benzoxazole intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions on the ring.
Methylation: The chlorinated benzoxazole is further reacted with methylating agents like methyl iodide or dimethyl sulfate to introduce the methyl group.
Formation of the Methyl Sulfate Salt: Finally, the compound is treated with sulfuric acid or methyl sulfate to form the methyl sulfate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
科学研究应用
5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
相似化合物的比较
Similar Compounds
5-Chloro-2-(2-chlorophenyl)-1-methylbenzimidazole: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.
3-(2-Chlorophenyl)-5-chloro-1-methyl-1H-pyrazole: Contains a pyrazole ring with similar substituents.
2-(2-Chlorophenyl)-5-chloro-1-methyl-1H-indole: Features an indole ring with similar substituents.
Uniqueness
5-Chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium methyl sulfate is unique due to its specific combination of a benzoxazole ring with chlorine and methyl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
94341-58-9 |
|---|---|
分子式 |
C15H13Cl2NO5S |
分子量 |
390.2 g/mol |
IUPAC 名称 |
5-chloro-3-(2-chlorophenyl)-1-methyl-2,1-benzoxazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C14H10Cl2NO.CH4O4S/c1-17-13-7-6-9(15)8-11(13)14(18-17)10-4-2-3-5-12(10)16;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
YWMUYYJYAZIKBC-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C2C=CC(=CC2=C(O1)C3=CC=CC=C3Cl)Cl.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
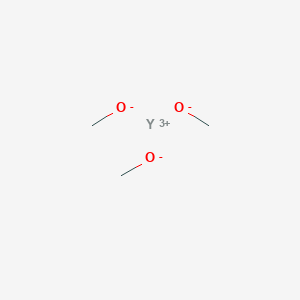
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
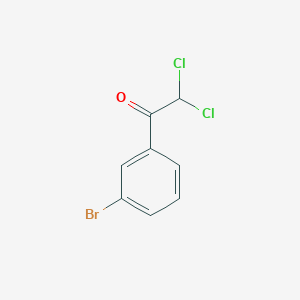
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
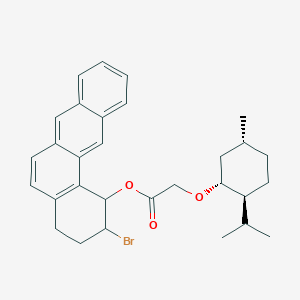
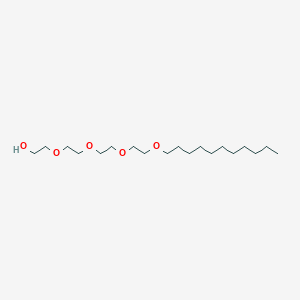
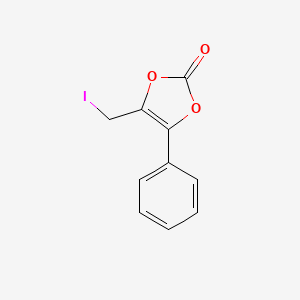
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
